molecular formula C14H12N6O3 B11687991 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

Cat. No.: B11687991
M. Wt: 312.28 g/mol
InChI Key: APTSTZLMAKRZSY-FRKPEAEDSA-N
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Description

2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazine ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common approach is the condensation of an indole derivative with a hydrazide, followed by cyclization to form the triazine ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted triazine or indole compounds .

Scientific Research Applications

2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of the triazine and indole moieties, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C14H12N6O3

Molecular Weight

312.28 g/mol

IUPAC Name

2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H12N6O3/c21-12(5-11-13(22)17-14(23)20-18-11)19-16-7-8-6-15-10-4-2-1-3-9(8)10/h1-4,6-7,15H,5H2,(H,19,21)(H2,17,20,22,23)/b16-7+

InChI Key

APTSTZLMAKRZSY-FRKPEAEDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CC3=NNC(=O)NC3=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CC3=NNC(=O)NC3=O

Origin of Product

United States

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